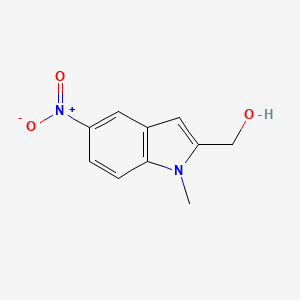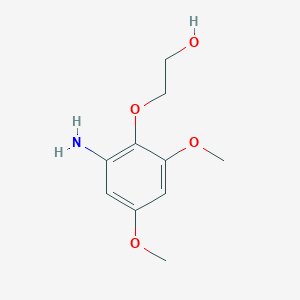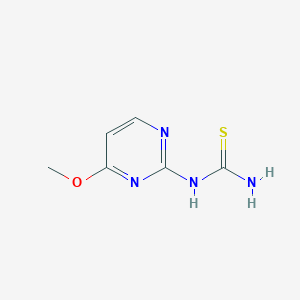
(4-Methoxypyrimidin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxypyrimidin-2-yl)thiourea is a heterocyclic compound that contains both pyrimidine and thiourea functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the methoxy group at the 4-position of the pyrimidine ring and the thiourea moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypyrimidin-2-yl)thiourea typically involves the reaction of 4-methoxypyrimidine-2-amine with thiocyanate or isothiocyanate reagents. One common method is the reaction of 4-methoxypyrimidine-2-amine with ammonium thiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxypyrimidin-2-yl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The methoxy group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxypyrimidin-2-yl)thiourea is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to modulate biological pathways makes it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a key intermediate in the production of various commercial products.
Mechanism of Action
The mechanism of action of (4-Methoxypyrimidin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy group on the pyrimidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpyrimidin-2-yl)thiourea: Similar structure but with a methyl group instead of a methoxy group.
(4-Chloropyrimidin-2-yl)thiourea: Contains a chlorine atom at the 4-position instead of a methoxy group.
(4-Aminopyrimidin-2-yl)thiourea: Features an amino group at the 4-position.
Uniqueness
(4-Methoxypyrimidin-2-yl)thiourea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C6H8N4OS |
|---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
(4-methoxypyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C6H8N4OS/c1-11-4-2-3-8-6(9-4)10-5(7)12/h2-3H,1H3,(H3,7,8,9,10,12) |
InChI Key |
YSRCIWLLOYECHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)
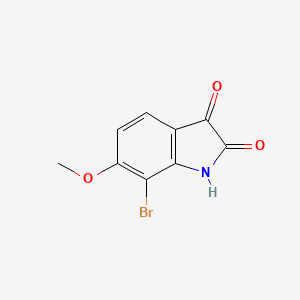
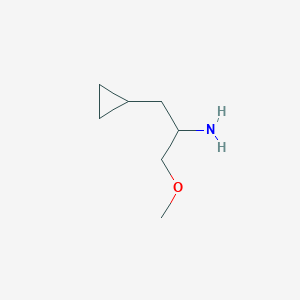
![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)

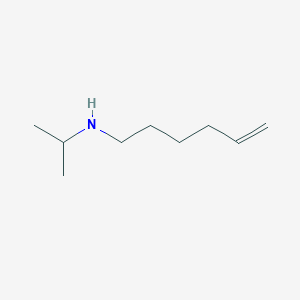


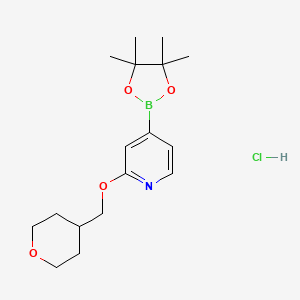

![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
